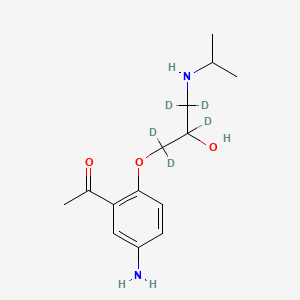

rac N-Desbutyroyl-d5 Acebutolol

Description

Significance of Stable Isotope-Labeled Compounds (SILCs) in Drug Discovery and Development

Stable Isotope-Labeled Compounds (SILCs) are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element. simsonpharma.comamerigoscientific.com Common isotopes used in pharmaceutical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). medchemexpress.com While chemically identical to their unlabeled counterparts, the difference in mass allows them to be distinguished and traced using highly sensitive analytical techniques like mass spectrometry. amerigoscientific.commetsol.com

The applications of SILCs in drug discovery and development are extensive and critical:

Pharmacokinetic Studies: SILCs are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. metsol.commoravek.com By administering a labeled version of the drug, researchers can accurately track its journey and fate.

Metabolite Identification: The use of SILCs is an effective method for identifying drug metabolites, as they retain the core chemical properties of the parent drug but are easily detectable. medchemexpress.com

Quantitative Bioanalysis: In clinical trials and other research, SILCs are used as internal standards for the precise quantification of drug concentrations in biological samples like blood and urine. clearsynth.comresearchgate.net This is crucial for establishing a drug's pharmacokinetic profile.

Mechanism of Action Studies: SILCs can help elucidate the biochemical pathways and mechanisms through which a drug exerts its therapeutic effect. medchemexpress.com

Rationale for Deuterium Incorporation in Drug Metabolism and Analytical Research

Among the stable isotopes, deuterium, a heavy isotope of hydrogen, holds particular importance in pharmaceutical research. medchemexpress.com The replacement of hydrogen with deuterium, known as deuteration, offers several advantages.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This "kinetic isotope effect" can significantly slow down the rate of metabolic reactions that involve the breaking of a C-H bond. nih.govassumption.edu This property is strategically used to:

Improve Metabolic Stability: By selectively replacing hydrogen atoms at metabolically vulnerable sites ("soft spots") with deuterium, the drug's breakdown can be slowed, potentially leading to an improved pharmacokinetic profile. nih.govjuniperpublishers.com

Reduce Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes redirecting metabolism away from the formation of toxic byproducts. juniperpublishers.com

Enhance Bioavailability: A slower metabolism can lead to higher and more sustained plasma concentrations of the active drug. wikipedia.org

In analytical research, deuterium-labeled compounds are widely used as internal standards in quantitative assays. clearsynth.comresearchgate.net Their chemical similarity to the unlabeled analyte ensures they behave similarly during sample preparation and analysis, while their mass difference allows for clear differentiation by mass spectrometry. acanthusresearch.com This leads to more accurate and reliable measurements. clearsynth.com

Contextualization of N-Desbutyroyl-d5 Acebutolol (B1665407) as a Deuterated Metabolite and Reference Standard

Acebutolol is a cardioselective beta-blocker used to treat hypertension and certain heart rhythm disorders. researchgate.netwikipedia.org In the body, it is metabolized to an active metabolite called diacetolol. wikipedia.org Another metabolite is N-Desbutyroyl Acebutolol, also known as acetolol. synzeal.combiosynth.com

rac N-Desbutyroyl-d5 Acebutolol is a deuterated version of this metabolite. pharmaffiliates.comclearsynth.com The "rac" indicates it is a racemic mixture of stereoisomers, and "-d5" signifies that five hydrogen atoms in the molecule have been replaced with deuterium. pharmaffiliates.com

The primary role of rac N-Desbutyroyl-d5 Acebutolol is as a reference standard in analytical chemistry. lgcstandards.com Specifically, it is used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of N-Desbutyroyl Acebutolol in biological samples. lumiprobe.com The use of this deuterated standard helps to correct for variability in sample preparation and instrument response, ensuring the reliability of the analytical data. acanthusresearch.comscispace.com This is crucial for pharmacokinetic studies and therapeutic drug monitoring of acebutolol.

Detailed Research Findings

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

|---|---|---|---|

| rac N-Desbutyroyl-d5 Acebutolol | 1329613-82-2 | C₁₄H₁₇D₅N₂O₃ | Deuterated internal standard for quantitative analysis of the acebutolol metabolite, N-Desbutyroyl Acebutolol. pharmaffiliates.com |

| Acebutolol | 37517-30-9 | C₁₈H₂₈N₂O₄ | Cardioselective beta-blocker used for hypertension and arrhythmias. researchgate.netwikipedia.org |

| N-Desbutyroyl Acebutolol (Acetolol) | 57898-80-3 | C₁₄H₂₂N₂O₃ | Metabolite of Acebutolol. synzeal.combiosynth.com |

| Diacetolol | 22568-64-5 | C₁₈H₂₈N₂O₅ | Active metabolite of Acebutolol. wikipedia.orgbiosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[5-amino-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3/i7D2,8D2,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUJVRULIBQHKT-YKXHHFFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)N)C(=O)C)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Deuterated Metabolites

Retrosynthetic Analysis of rac N-Desbutyroyl-d5 Acebutolol (B1665407)

Rac N-Desbutyroyl Acebutolol is a major metabolite of the beta-blocker Acebutolol. scbt.com The "rac" prefix indicates a racemic mixture, meaning it contains equal amounts of both enantiomers. "N-Desbutyroyl" signifies the removal of the butyryl group from the amide functionality of Acebutolol. The "-d5" notation specifies the incorporation of five deuterium (B1214612) atoms into the molecule. A plausible retrosynthetic analysis, which deconstructs the molecule to identify potential starting materials, is outlined below.

The target molecule, rac N-Desbutyroyl-d5 Acebutolol (I), can be disconnected at the ether linkage. This suggests a synthesis involving the reaction of a deuterated phenoxide with an epichlorohydrin (B41342) derivative, followed by the introduction of the isopropylamine (B41738) side chain.

A key step is the introduction of the five deuterium atoms. Based on the structure, these are likely located on the N-isopropyl group and the acetyl methyl group, as these are common sites for metabolic oxidation and therefore logical targets for deuteration to create a stable internal standard for metabolic studies. However, H/D exchange reactions on the parent compound Acebutolol have shown deuterium incorporation at the α-position of the carbonyl group. nih.govresearchgate.net

The retrosynthetic pathway can be envisioned as follows:

Disconnecting the amine: The final step would be the reaction of an epoxide intermediate with deuterated isopropylamine (isopropylamine-d5).

Disconnecting the ether: The epoxide can be formed from a phenolic precursor and epichlorohydrin.

Synthesizing the deuterated phenol: The key intermediate is the deuterated aromatic core. This can be synthesized from a more straightforward starting material, with the deuterium atoms introduced at a late stage.

This analysis suggests that the synthesis would involve the preparation of a deuterated aniline (B41778) derivative, which is then elaborated to the final product.

Deuterium Incorporation Strategies in Complex Organic Molecules

The selective introduction of deuterium into complex organic molecules is a significant challenge in synthetic chemistry. rsc.org Various methods have been developed, ranging from the use of deuterated building blocks to late-stage isotopic exchange reactions. nih.gov

Hydrogen/Deuterium Exchange Reactions for Deuteration

Hydrogen/Deuterium (H/D) exchange reactions are a powerful tool for the synthesis of deuterated compounds, often utilizing a simple and inexpensive deuterium source like deuterium oxide (D₂O). nih.govresearchgate.net These reactions can be catalyzed by acids, bases, or transition metals. wikipedia.org

For aromatic compounds, particularly those containing amine and amide groups like N-Desbutyroyl Acebutolol, acid-catalyzed H/D exchange is a common method. nih.gov Deuterated trifluoroacetic acid (CF₃COOD) can serve as both the deuterium source and the catalyst, facilitating deuterium incorporation into the aromatic ring at electron-rich positions. nih.govresearchgate.net

Transition metal catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C), are also highly effective for H/D exchange. researchgate.net These heterogeneous catalysts can facilitate the exchange of hydrogen atoms with deuterium from D₂O, often under neutral conditions and sometimes in the presence of hydrogen gas. researchgate.net For instance, a Pd/C-Al-D₂O system can generate deuterium gas in situ, providing an efficient and environmentally friendly method for H/D exchange. nih.gov

A study on Acebutolol hydrochloride in D₂O and deuterated methanol (B129727) (CD₃OD) demonstrated spontaneous deuterium incorporation at the α-position of the carbonyl group through a keto-enol tautomerization pathway. nih.govresearchgate.net This highlights a direct method for deuterating a key position in the molecule.

Stereoselective Synthesis of Deuterated Racemic Compounds

While the term "stereoselective synthesis of a racemic compound" may seem contradictory, it can refer to processes where a specific diastereomer is formed as a racemic mixture. In the context of rac N-Desbutyroyl-d5 Acebutolol, the chiral center is a secondary alcohol. The synthesis of this racemic alcohol can be achieved by the non-stereoselective reduction of a ketone precursor.

Deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), are commonly used to introduce deuterium at a specific position while forming an alcohol. rsc.org The reduction of a ketone intermediate would yield the desired racemic alcohol.

Alternatively, biocatalytic methods can be employed for enantioselective deuteration. rsc.org For example, microbial reductions can introduce deuterium with high enantioselectivity. rsc.org However, for the synthesis of a racemic compound, a non-selective chemical reduction is more direct. Deuterium-enabled chiral switching (DECS) is a strategy to stabilize and isolate beneficial enantiomers of drugs that are prone to rapid stereoisomerization, which is another application of stereoselective deuteration. nih.gov

Optimization of Reaction Conditions for Deuterium Labeling Efficiency and Regioselectivity

Achieving high deuterium incorporation (efficiency) at the desired positions (regioselectivity) requires careful optimization of reaction conditions. researchgate.netacs.org Key parameters that can be adjusted include the catalyst, solvent, temperature, and reaction time.

For transition metal-catalyzed H/D exchange reactions, the choice of metal can significantly influence the outcome. For example, palladium catalysts are known for their efficiency in H/D exchange at benzylic positions. nih.gov The reaction temperature is also a critical factor; higher temperatures can increase the rate of exchange but may also lead to reduced selectivity and potential degradation of the substrate.

The deuterium source also plays a role. While D₂O is a common and affordable source, the use of deuterated solvents can also drive the equilibrium towards the deuterated product. nih.gov In the case of acid-catalyzed exchange, the concentration and strength of the deuterated acid are important variables to control. nih.gov

Below is a table summarizing the optimization of reaction conditions for H/D exchange using a model substrate, phenylalanine, which shares some structural similarities with the target molecule.

| Entry | Temperature (°C) | Time (min) | Deuterium Incorporation (%) |

|---|---|---|---|

| 1 | 100 | 20 | 50 |

| 2 | 120 | 20 | 75 |

| 3 | 135 | 20 | 95 |

| 4 | 135 | 10 | 80 |

| 5 | 135 | 40 | 95 |

This table illustrates how temperature and reaction time can be optimized to achieve high levels of deuterium incorporation. Data is illustrative and based on general findings in the field. nih.gov

Isolation and Purification Techniques for Stable Isotope-Labeled Synthetic Products

The isolation and purification of the final deuterated product are crucial to ensure its suitability for use as an analytical standard. nih.gov The reaction mixture will likely contain the desired deuterated compound, unreacted starting materials, partially deuterated intermediates, and other byproducts.

Common purification techniques include:

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for separating compounds with high resolution. For stable isotope-labeled compounds, preparative HPLC is often the method of choice.

Crystallization: If the product is a solid, crystallization can be an effective method for purification, as it can selectively isolate the desired compound based on its solubility.

Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.

Once purified, the identity and isotopic purity of the compound must be confirmed. This is typically done using a combination of analytical techniques:

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to quantify the extent of deuterium incorporation by analyzing the isotopic distribution of the molecular ion peak. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the positions of deuterium incorporation, as the signals for the replaced protons will be absent. ²H NMR can directly observe the deuterium nuclei. amerigoscientific.com

The following table lists the key analytical techniques used in the characterization of stable isotope-labeled compounds.

| Technique | Information Obtained |

|---|---|

| Mass Spectrometry (MS) | Molecular weight, isotopic enrichment, and quantification. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and location of deuterium labels. amerigoscientific.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. |

| Gas Chromatography (GC) | Purity assessment for volatile compounds. |

Physicochemical and Spectroscopic Characterization for Structural Elucidation of Deuterated Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the non-destructive elucidation of molecular structures. For isotopically labeled compounds, specific NMR techniques can directly observe the labeled nuclei or indirectly probe their effects on neighboring atoms, providing unequivocal evidence of the label's position and incorporation.

Deuterium (²H) NMR spectroscopy directly detects the resonance of deuterium nuclei within a molecule. Although less sensitive than proton NMR, it provides unambiguous confirmation of deuteration sites. huji.ac.ilacs.org In a ²H NMR spectrum of rac N-Desbutyroyl-d5 Acebutolol (B1665407), signals corresponding to the specific locations of the deuterium atoms would be observed. journaldephysique.org Given the structure with deuteration on the acetyl and aromatic moieties, two distinct signals would be expected. The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR. huji.ac.il The spectrum would feature a signal for the acetyl deuterons (-CO-CD₃) and another for the aromatic deuterons. The line widths in deuterium NMR are typically broader than in proton NMR due to the quadrupolar nature of the deuterium nucleus. huji.ac.il

| Deuterated Group | Expected Chemical Shift (δ, ppm) | Signal Characteristics |

|---|---|---|

| Aromatic-D₂ | ~6.0-7.0 | Broad singlet |

| Acetyl-CD₃ | ~2.4 | Broad singlet |

Proton (¹H) NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the chemical environment of hydrogen nuclei. When hydrogen is replaced by deuterium, several effects are observed in the ¹H NMR spectrum. The most obvious effect is the disappearance of the signal corresponding to the replaced proton. organicchemistrydata.org

For rac N-Desbutyroyl-d5 Acebutolol, the ¹H NMR spectrum would lack signals for the two protons on the aromatic ring and the three protons of the acetyl methyl group that have been replaced by deuterium. Furthermore, the substitution of H with D induces small changes in the chemical shifts of nearby, remaining protons, an effect known as the deuterium isotope shift. acs.orghuji.ac.il These shifts are typically small, causing the resonance of the neighboring proton to move slightly upfield (to a lower ppm value). huji.ac.il The coupling patterns of the remaining aromatic protons would also be simplified due to the absence of spin-spin coupling with the replaced protons.

| Proton Group | Unlabeled Compound (Expected δ, ppm) | rac N-Desbutyroyl-d5 Acebutolol (Expected δ, ppm) | Observed Effect of Deuteration |

|---|---|---|---|

| Acetyl (-CO-CH₃) | ~2.5 | Signal absent | Direct replacement by deuterium. |

| Aromatic-H | ~6.2-7.2 | Reduced complexity and integration | Replacement of two aromatic protons; simplified splitting for remaining proton. |

| Isopropyl CH₃ | ~1.1 | ~1.1 | Minimal to no isotope shift due to distance from labeling sites. |

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for confirming the carbon framework of a molecule. The replacement of hydrogen with deuterium has distinct effects on the ¹³C NMR spectrum that can be used to confirm the location of the labels. rsc.org

Specifically:

Upfield Isotope Shift : Carbons directly bonded to deuterium (C-D) exhibit a noticeable upfield shift (lower ppm value) compared to their corresponding C-H counterparts. huji.ac.il

Signal Splitting : Due to one-bond coupling (¹J_CD), the signal for a carbon attached to deuterium is split into a multiplet. A CD group appears as a 1:1:1 triplet, and a CD₃ group appears as a 1:3:6:7:6:3:1 septet. blogspot.com

Signal Intensity Reduction : The intensity of signals for deuterated carbons is significantly reduced. This is due to the splitting of the signal into a multiplet, longer relaxation times (T₁), and the loss of the Nuclear Overhauser Effect (NOE) enhancement that proton-bearing carbons typically receive during proton-decoupled experiments. blogspot.com

In the ¹³C NMR spectrum of rac N-Desbutyroyl-d5 Acebutolol, the signals for the two deuterated aromatic carbons and the acetyl methyl carbon would be shifted upfield and show the characteristic splitting patterns and reduced intensity, confirming the positions of the five deuterium atoms. nih.gov

| Carbon Atom | Expected Effect | Reason |

|---|---|---|

| Aromatic C-D | Upfield shift, signal split into a 1:1:1 triplet, reduced intensity. | One-bond C-D isotope shift and coupling (¹J_CD). organicchemistrydata.orgblogspot.com |

| Acetyl -CD₃ | Upfield shift, signal split into a 1:3:6:7:6:3:1 septet, significantly reduced intensity. | One-bond C-D isotope shift and coupling (¹J_CD), loss of NOE. blogspot.com |

| Aromatic C-H | Minor upfield shift (two-bond isotope effect). | ²J_CD coupling can cause slight broadening or small splitting. organicchemistrydata.org |

Advanced Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is a cornerstone analytical technique for determining molecular weights, confirming isotopic incorporation, and elucidating molecular structures through fragmentation analysis. For deuterated standards, it is essential for quality control. texilajournal.comaptochem.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. isotope.com For rac N-Desbutyroyl-d5 Acebutolol, HRMS is used to confirm the incorporation of precisely five deuterium atoms by comparing the measured exact mass to the theoretical mass. The mass of the d5-labeled compound will be higher than the unlabeled compound by the mass difference between five deuterium atoms and five hydrogen atoms. HRMS also serves to assess isotopic purity by analyzing the distribution of isotopologues (e.g., d0, d1, d2, d3, d4), ensuring that the d5 species is the overwhelmingly dominant form. isotope.com

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| rac N-Desbutyroyl Acebutolol | C₁₄H₂₂N₂O₃ | 266.1630 |

| rac N-Desbutyroyl-d5 Acebutolol | C₁₄H₁₇D₅N₂O₃ | 271.1945 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to fragment a selected precursor ion and analyze its resulting product ions. nih.gov This process provides detailed structural information and is particularly useful for confirming the location of isotopic labels within a molecule. tdl.orgbiorxiv.org The fragmentation pattern of the deuterated compound is compared to that of its unlabeled counterpart. researchgate.net

For rac N-Desbutyroyl-d5 Acebutolol, a common fragmentation pathway involves the cleavage of the ether bond and the propanolamine (B44665) side chain. By analyzing the mass-to-charge (m/z) ratio of the resulting fragments, the location of the deuterium atoms can be confirmed. Fragments that retain the acetyl-d3 and phenyl-d2 portion of the molecule will exhibit a mass shift of +5 Da compared to the corresponding fragments from the unlabeled compound. Conversely, fragments containing only the unlabeled isopropylamine (B41738) side chain will have the same m/z as those from the non-deuterated standard. This differential mass shift provides conclusive evidence for the site of deuteration.

| Proposed Fragment Structure | Unlabeled m/z | d5-Labeled m/z | Mass Shift (Da) | Inference |

|---|---|---|---|---|

| [M+H - H₂O]⁺ | 249.15 | 254.18 | +5 | Deuterium labels are retained after loss of water. |

| [M+H - C₃H₈N]⁺ (loss of isopropylamine) | 208.10 | 213.13 | +5 | Confirms labels are on the aromatic ring/acetyl group, not the side chain. |

| [C₆H₁₄N]⁺ (isopropylaminomethyl ion) | 100.11 | 100.11 | 0 | Confirms the isopropylamine side chain is unlabeled. |

| [C₈H₆D₂O]⁺ (acetyl-d3 phenyl-d2 fragment) | Not applicable | 154.09 | +5 vs. C₈H₈O fragment | Direct evidence of the labeled aromatic/acetyl moiety. |

Application in Bioanalytical Method Development and Validation

Role of rac N-Desbutyroyl-d5 Acebutolol (B1665407) as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Analysis

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting analytical variability. aptochem.combiopharmaservices.com rac N-Desbutyroyl-d5 Acebutolol, a deuterated version of a major metabolite of acebutolol, is an ideal SIL-IS for the quantification of acebutolol and its metabolites. lgcstandards.comscbt.com The primary advantage of using a SIL-IS is that it shares very similar physicochemical properties with the analyte of interest. aptochem.com This similarity ensures that the SIL-IS and the analyte behave almost identically during sample preparation, chromatographic separation, and mass spectrometric detection. aptochem.combiopharmaservices.com

By adding a known concentration of rac N-Desbutyroyl-d5 Acebutolol to the biological sample at the beginning of the analytical process, any variations that occur, such as extraction losses, injection volume inconsistencies, or ionization suppression/enhancement in the mass spectrometer, will affect both the analyte and the SIL-IS to a similar extent. biopharmaservices.com Consequently, the ratio of the analyte's response to the SIL-IS's response remains constant, leading to highly accurate and precise quantification. aptochem.com The use of deuterium-labeled standards like rac N-Desbutyroyl-d5 Acebutolol is preferred due to the abundance of hydrogen atoms in drug molecules, making deuteration a common and cost-effective strategy for creating SIL-IS. aptochem.com

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Acebutolol and Metabolites

LC-MS/MS has become the preferred technique for the analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. chromatographyonline.comspectroscopyonline.com The development of robust LC-MS/MS methods for acebutolol and its metabolites heavily relies on the use of a suitable internal standard like rac N-Desbutyroyl-d5 Acebutolol. chromatographyonline.comnih.govsmolecule.com

Chromatographic Separation Strategies for Deuterated Analogs (e.g., Addressing Chromatographic Deuterium (B1214612) Effect)

Ideally, a deuterated internal standard should co-elute with the unlabeled analyte to ensure that any matrix effects are experienced by both compounds simultaneously. aptochem.com However, a phenomenon known as the "chromatographic deuterium effect" can sometimes lead to slight differences in retention times between the deuterated and non-deuterated compounds. nih.gov This effect is influenced by the stationary phase of the chromatography column and the mobile phase composition. nih.gov For instance, nonpolar stationary phases may exhibit an "inverse isotope effect" where the heavier deuterated compound elutes slightly earlier, while polar stationary phases often show a "normal isotope effect" with the deuterated compound eluting later. nih.gov The location of the deuterium atoms within the molecule also plays a role. nih.gov

In the context of acebutolol analysis, studies have investigated the chromatographic behavior of deuterated and non-deuterated analogs under various conditions. For example, in supercritical fluid chromatography (SFC), the use of a deuterated modifier like CD3OD instead of CH3OH can lead to minor variations in retention times for acebutolol. researchgate.net Careful method development is necessary to either minimize this separation or ensure that it does not impact the accuracy of quantification. This may involve optimizing the mobile phase composition, gradient profile, and column chemistry. rsc.org

Optimization of Mass Spectrometric Parameters (e.g., Multiple Reaction Monitoring, Ionization Efficiency)

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers high selectivity and sensitivity for drug quantification. The optimization of MS parameters is crucial for achieving the desired analytical performance. This process typically involves direct infusion of the analyte and the internal standard into the mass spectrometer to determine the optimal settings for ionization and fragmentation. nih.govcuny.edu

For acebutolol and rac N-Desbutyroyl-d5 Acebutolol, electrospray ionization (ESI) in the positive ion mode is commonly used. nih.govcuny.edu The most selective and sensitive detection is achieved using Multiple Reaction Monitoring (MRM). scriptiebank.be In MRM, the precursor ion (the protonated molecule, [M+H]+) of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole (Q3). cuny.eduscriptiebank.be This process significantly reduces background noise and enhances specificity. scriptiebank.be

An optimization procedure is employed to identify the most intense and stable precursor-to-product ion transitions for both acebutolol and its deuterated internal standard. cuny.edu For example, a study on the fragmentation of acebutolol identified several key fragment ions. nih.govresearchgate.net The collision energy (CE) is also optimized to maximize the production of the desired product ions. cuny.edu The use of a deuterated internal standard like rac N-Desbutyroyl-d5 Acebutolol, with its distinct mass, allows for simultaneous monitoring of both the analyte and the IS without mutual interference. aptochem.com

Considerations for Matrix Effects and Ion Suppression in Bioanalytical Assays

Biological matrices such as plasma and urine are complex mixtures containing numerous endogenous compounds like salts, lipids, and proteins. tandfonline.comresearchgate.net These components can interfere with the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as matrix effect. researchgate.netchromatographyonline.com Ion suppression, a reduction in the ionization efficiency of the analyte, is a common form of matrix effect, particularly with ESI. chromatographyonline.comnih.gov

The use of a co-eluting stable isotope-labeled internal standard like rac N-Desbutyroyl-d5 Acebutolol is the most effective way to compensate for matrix effects. biopharmaservices.comresearchgate.net Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it is affected by ion suppression to the same degree. biopharmaservices.com Therefore, the ratio of the analyte peak area to the IS peak area remains unaffected, ensuring accurate quantification. aptochem.com

Various sample preparation techniques are employed to minimize matrix effects by removing interfering substances before LC-MS/MS analysis. These include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). tandfonline.comchromatographyonline.com While PPT is a simple method, it may not effectively remove all matrix components. tandfonline.com LLE and SPE are generally more effective at providing cleaner extracts. tandfonline.comomicsonline.org The choice of sample preparation method depends on the specific analyte and the biological matrix. tandfonline.com

Method Validation Parameters for SIL-IS Based Assays: Selectivity, Linearity, Accuracy, Precision, and Stability

To ensure the reliability of a bioanalytical method, it must undergo a thorough validation process according to regulatory guidelines, such as those from the FDA and EMA. waters.comeuropa.eunalam.ca The key validation parameters for assays using a stable isotope-labeled internal standard are:

Selectivity: The method must be able to differentiate and quantify the analyte from other components in the sample, including endogenous substances and metabolites. nalam.capmda.go.jp This is typically assessed by analyzing at least six different blank matrix samples to check for interferences at the retention time of the analyte and the internal standard. nalam.capmda.go.jp

Linearity: The assay should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. nih.govnih.gov A calibration curve is constructed using a series of standards, and the linearity is evaluated by the correlation coefficient (r) or coefficient of determination (r²), which should be close to 1. nih.govnih.gov

Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. nih.govnih.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.govwaters.com For most bioanalytical methods, the accuracy should be within ±15% (±20% at the lower limit of quantification, LLOQ) of the nominal concentration, and the precision (expressed as the coefficient of variation, CV) should not exceed 15% (20% at the LLOQ). waters.com

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature. europa.eueur.nl The stability of stock solutions of the analyte and internal standard is also assessed. europa.eu

Below is an interactive table summarizing typical validation parameters and acceptance criteria for bioanalytical methods.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | Ability to differentiate the analyte from other components. | No significant interference at the retention time of the analyte and IS in blank samples. nalam.capmda.go.jp |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r or r²) ≥ 0.99. nih.gov |

| Accuracy | Closeness of measured value to true value. | Within ±15% of nominal value (±20% at LLOQ). waters.com |

| Precision (CV) | Reproducibility of measurements. | ≤15% (≤20% at LLOQ). waters.com |

| Stability | Analyte integrity under various conditions. | Concentration of stability samples should be within ±15% of the initial concentration. europa.eueur.nl |

Preclinical and in Vitro Drug Metabolism Studies

Elucidation of N-Desbutyroylation Metabolic Pathways in In Vitro Systems

In vitro systems, which include hepatic microsomes and hepatocytes, are fundamental in characterizing the metabolic pathways of drugs. These systems allow for the controlled study of enzymatic reactions that a drug undergoes in the liver, the primary site of drug metabolism.

The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612), is a powerful technique in metabolic research. juniperpublishers.com Deuteration involves replacing hydrogen atoms with deuterium, which can alter the rate of metabolic reactions due to the kinetic isotope effect (KIE). researchgate.netnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. nih.govnih.gov Consequently, metabolic processes that involve the cleavage of a C-H bond as the rate-determining step will be slower for a deuterated compound. nih.gov

In studies involving rac N-Desbutyroyl-d5 Acebutolol (B1665407), its use in hepatic microsomal and hepatocyte incubations allows for precise tracing and quantification of metabolic products. nih.gov The mass difference introduced by the deuterium atoms facilitates the distinction between the parent compound and its metabolites using mass spectrometry. researchgate.net This approach helps in elucidating the specific sites of metabolism and the sequence of metabolic reactions. For instance, comparing the metabolic profile of deuterated acebutolol with its non-deuterated counterpart can reveal which metabolic pathways are affected by the isotopic labeling, thereby providing insights into the mechanism of metabolism. researchgate.net

The formation of N-desbutyroyl acebutolol involves the hydrolysis of the butanamide group of acebutolol. This reaction is primarily catalyzed by carboxylesterases (CES), a family of enzymes that hydrolyze ester, amide, and carbamate (B1207046) bonds. nih.govnih.gov In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of a wide range of drugs. nih.gov

Studies have shown that acebutolol is a substrate for these enzymes. Specifically, research using human liver microsomes (HLM) and recombinant enzymes has identified that the hydrolysis of acebutolol to its hydrolytic metabolite, acetolol, is a key step. nih.gov This process is followed by other metabolic transformations. Research points to CES2 as a significant enzyme in the hydrolysis of acebutolol. nih.gov The resulting acetolol can then undergo further metabolism.

Assessment of Metabolic Stability and Reaction Phenotyping Using Deuterated Probes

Metabolic stability assays are crucial for predicting a drug's half-life and clearance in the body. xenotech.comspringernature.com These assays typically involve incubating the drug with liver microsomes or hepatocytes and measuring its disappearance over time. springernature.com The use of deuterated probes like rac N-Desbutyroyl-d5 Acebutolol can provide a more detailed understanding of metabolic stability. juniperpublishers.comnih.gov

By comparing the metabolic stability of the deuterated and non-deuterated forms of acebutolol, researchers can quantify the kinetic isotope effect. A significant increase in the metabolic half-life of the deuterated compound indicates that the deuterated position is a primary site of metabolism. nih.gov This information is valuable for designing drug candidates with improved pharmacokinetic profiles. For example, if a particular metabolic pathway leads to rapid clearance or the formation of undesirable metabolites, deuteration at the labile site can slow down this process, potentially leading to enhanced drug exposure and a better safety profile. bioscientia.de

Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. In the context of N-desbutyroyl acebutolol formation, this would involve using a panel of recombinant human enzymes (e.g., various cytochrome P450s and carboxylesterases) to determine which ones are capable of catalyzing the N-desbutyroylation reaction. nih.gov

Kinetic Characterization of Metabolizing Enzymes for N-Desbutyroyl Formation (e.g., Km, Vmax)

Understanding the kinetics of the enzymes involved in N-desbutyroyl formation is essential for predicting how the drug will be metabolized at different concentrations. The key kinetic parameters are the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the enzymatic reaction.

Determining these parameters for the carboxylesterases that metabolize acebutolol allows for a quantitative description of the N-desbutyroylation process. nih.govnih.gov This information is critical for predicting potential drug-drug interactions and for understanding inter-individual variability in drug response, which can be influenced by genetic polymorphisms in metabolizing enzymes. tandfonline.com

Table 1: Illustrative Enzyme Kinetic Parameters for Acebutolol Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Carboxylesterase 2 | Acebutolol | 150 | 25 |

| CYP2C19 | Acetolol | 75 | 10 |

Note: The data in this table is illustrative and based on typical ranges found in metabolic studies. Actual values can vary depending on the specific experimental conditions.

Tracing Metabolic Fates of Acebutolol and its Deuterated Analogs in Animal Models

Following administration of acebutolol or its deuterated analogs to animals, plasma, urine, and bile samples can be collected and analyzed to identify and quantify the parent drug and its metabolites. nih.govwikipedia.orgresearchgate.net The use of deuterated acebutolol simplifies the identification of drug-related material in complex biological matrices.

Studies in rabbits with induced hepatic failure have shown that the metabolism of acebutolol is significantly impaired, leading to increased plasma concentrations of the parent drug and a decreased ratio of its major metabolite, diacetolol, to total acebutolol. nih.gov This highlights the liver's crucial role in acebutolol's metabolism. nih.govnih.gov The metabolic profile of acebutolol includes the formation of diacetolol, which is as active as the parent compound. wikipedia.orgnih.gov

By comparing the metabolic profiles of deuterated and non-deuterated acebutolol in animal models, researchers can gain insights into how isotopic labeling affects the in vivo disposition of the drug. This can help to validate the findings from in vitro studies and to better predict the pharmacokinetic behavior of the drug in humans. nih.gov

Pharmacokinetic Modeling and Simulation in Preclinical Research

Utilization of Deuterated Analogs for Absolute Bioavailability and Mass Balance Studies in Preclinical Models

The use of stable isotope-labeled compounds, such as rac N-Desbutyroyl-d5 Acebutolol (B1665407), is a powerful technique in preclinical pharmacokinetic studies. Deuterated analogs are nearly identical to their unlabeled counterparts in their physicochemical and biological properties, yet they are distinguishable by mass spectrometry. This distinction allows for their use as internal standards in quantitative bioanalysis, leading to more accurate and precise measurements of drug and metabolite concentrations in biological matrices.

In absolute bioavailability studies, a deuterated intravenous (IV) tracer dose can be administered concomitantly with an oral dose of the unlabeled drug. This "Cassette-Midas" (cassette-dosing and microdosing absolute bioavailability study) approach allows for the simultaneous determination of the fraction of the drug that reaches systemic circulation unchanged after oral administration, without the need for a separate IV dosing session. This methodology is particularly valuable in preclinical animal models, such as rats and dogs, where it streamlines the experimental process and reduces the number of animals required. iu.edu

Preclinical animal models are extensively used to predict drug elimination pathways in humans. iu.edu Data from these models, particularly when utilizing advanced techniques like deuterated analogs, are essential for constructing a comprehensive picture of a drug's pharmacokinetic profile before it enters human clinical trials.

Development of Compartmental and Non-Compartmental Pharmacokinetic Models Incorporating Metabolite Data

Pharmacokinetic data obtained from preclinical studies can be analyzed using two primary approaches: non-compartmental analysis (NCA) and compartmental modeling. allucent.comnih.gov The inclusion of metabolite data, such as that for N-Desbutyroyl-d5 Acebutolol, is critical for developing robust and informative models.

Non-Compartmental Analysis (NCA) is a model-independent method that calculates key pharmacokinetic parameters directly from the observed concentration-time data. nih.govquantics.co.uk This approach relies on algebraic equations and does not require assumptions about the underlying physiological compartments. allucent.com Key parameters derived from NCA include:

Cmax: Maximum observed plasma concentration. quantics.co.uk

Tmax: Time to reach Cmax. quantics.co.uk

AUC (Area Under the Curve): A measure of total drug exposure over time. quantics.co.uk

Half-life (t1/2): The time required for the drug concentration to decrease by half.

NCA is often favored in early drug development due to its simplicity and cost-effectiveness. quantics.co.uk

Compartmental Modeling , in contrast, uses mathematical models to describe the body as a series of interconnected compartments. allucent.comyoutube.com These models are based on assumptions about how the drug distributes and is eliminated from these compartments. allucent.com By fitting the model to the experimental data, researchers can estimate rate constants for absorption, distribution, and elimination. Incorporating metabolite data, such as the formation and elimination of N-Desbutyroyl-d5 Acebutolol, allows for the development of more sophisticated multi-compartment models that can simulate the time course of both the parent drug and its metabolite. This approach provides a deeper understanding of the underlying physiological processes governing the drug's disposition. nih.gov

Table 1: Comparison of Pharmacokinetic Modeling Approaches

| Feature | Non-Compartmental Analysis (NCA) | Compartmental Modeling |

| Underlying Principle | Model-independent, uses algebraic equations. allucent.com | Model-dependent, uses differential equations to describe drug movement between compartments. allucent.comyoutube.com |

| Assumptions | Few assumptions about the body's structure. nih.gov | Assumes the body can be represented by a finite number of interconnected compartments. allucent.com |

| Complexity | Less complex, faster to perform. allucent.com | More complex, requires specialized software and expertise. allucent.com |

| Output | Provides key PK parameters (Cmax, Tmax, AUC, t1/2). quantics.co.uk | Provides estimates of rate constants and can simulate concentration-time profiles. nih.gov |

| Application | Often used in early-stage drug development for determining exposure. quantics.co.uk | Used for in-depth characterization of PK, predicting drug behavior, and exploring different dosing regimens. nih.gov |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Animal Studies (e.g., Correlation with Cardiovascular Endpoints)

Pharmacokinetic-pharmacodynamic (PK/PD) modeling aims to establish a relationship between drug concentration at the site of action and the observed pharmacological effect. researchgate.netresearchgate.net In preclinical studies of acebutolol, this involves correlating the plasma concentrations of acebutolol and its active metabolite, N-desbutyroyl acebutolol (traced using rac N-Desbutyroyl-d5 Acebutolol), with cardiovascular endpoints such as heart rate and blood pressure. nih.gov

Animal models of hypertension are valuable tools for understanding the mechanisms of the disease and evaluating the efficacy of antihypertensive drugs. researchgate.net By simultaneously measuring drug concentrations and their effects on cardiovascular parameters, researchers can develop PK/PD models that describe the onset, magnitude, and duration of the therapeutic effect. researchgate.net These models can help to:

Evaluate the efficacy and safety of investigational drugs. researchgate.net

Identify factors that contribute to variability in drug response. researchgate.net

Determine optimal dosing regimens for further clinical investigation. researchgate.net

For beta-blockers like acebutolol, the reduction in heart rate is a key pharmacodynamic endpoint that is often well-correlated with plasma concentrations. conicet.gov.ar PK/PD modeling can elucidate the concentration-response relationship, including parameters such as the maximum effect (Emax) and the concentration required to produce 50% of the maximum effect (EC50).

Investigation of Pharmacokinetic Variability and Drug-Drug Interactions in Preclinical Systems

Preclinical animal models are essential for investigating sources of pharmacokinetic variability and the potential for drug-drug interactions. nih.gov Factors such as age, disease state, and co-administration of other drugs can significantly alter the pharmacokinetic profile of acebutolol and its metabolites.

Studies in rabbits with alloxan-induced diabetes mellitus have shown alterations in the pharmacokinetics of acebutolol, with higher plasma concentrations and a prolonged half-life observed, particularly in the acute phase of the disease. koreascience.kr This suggests that the disease state can impact the drug's absorption and/or elimination.

Drug-drug interaction studies are also a critical component of preclinical evaluation. Acebutolol may interact with other drugs, potentially leading to altered efficacy or an increased risk of adverse effects. For example, catecholamine-depleting drugs like reserpine (B192253) can have an additive effect with beta-blockers, leading to bradycardia or hypotension. hres.cahres.ca Conversely, nonsteroidal anti-inflammatory drugs (NSAIDs) may blunt the antihypertensive effect of beta-blockers. hres.cadrugs.com Preclinical studies have also investigated the lack of significant interactions between acebutolol and drugs like digoxin, hydrochlorothiazide, and warfarin. nih.govdrugs.com

The use of rac N-Desbutyroyl-d5 Acebutolol in these preclinical studies allows for precise quantification of the metabolite, which is crucial as changes in its formation or elimination can be an indicator of metabolic drug-drug interactions.

Applications in Pharmaceutical Quality Control and Reference Standards

Development of Analytical Methods for the Detection and Quantification of Acebutolol (B1665407) Impurities and Related Substances

The development of robust and sensitive analytical methods is crucial for monitoring drug purity. Techniques like high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are industry standards for this purpose due to their high selectivity and sensitivity. lgcstandards.comresearchgate.net

rac N-Desbutyroyl-d5 Acebutolol is instrumental in the development of such methods for acebutolol and its related substances. biosynth.com When developing a quantitative LC-MS/MS method, a key step is the optimization of mass spectrometer parameters, specifically for Multiple Reaction Monitoring (MRM). nih.gov In an MRM experiment, a specific precursor ion for the analyte is selected and fragmented, and a resulting unique product ion is monitored. A separate MRM transition is established for the stable isotope-labeled internal standard.

The use of rac N-Desbutyroyl-d5 Acebutolol allows for the development of highly selective methods. nih.gov Since the internal standard has nearly identical chromatographic behavior to the actual impurity, method developers can optimize the separation conditions (e.g., mobile phase composition, gradient, and column type) to ensure both the impurity and the internal standard are well-resolved from the main acebutolol peak and other potential impurities. ijbpas.comresearchgate.net The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, which provides a highly accurate and precise measurement. acs.org

Table 2: Example Parameters for LC-MS/MS Method Development

| Parameter | Example for Acebutolol/Impurities | Role of rac N-Desbutyroyl-d5 Acebutolol | Source(s) |

| Chromatography | Reversed-Phase HPLC/UHPLC with a C18 column. | Co-elutes with the target impurity, confirming retention time and peak shape under optimized conditions. | ijbpas.comnih.gov |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer). | Ensures consistent chromatographic behavior between the standard and the analyte. | ijbpas.com |

| Ionization Mode | Electrospray Ionization (ESI), positive mode. | Provides a stable and reproducible signal for both the standard and the analyte. | nih.gov |

| MS/MS Mode | Multiple Reaction Monitoring (MRM). | A specific MRM transition is developed for the standard (e.g., m/z 272.2 -> product ion) separate from the analyte's transition (e.g., m/z 267.2 -> product ion). | nih.gov |

| Quantification | Ratio of analyte peak area to internal standard peak area. | Normalizes for any analytical variability, leading to accurate quantification. | acs.org |

Use in Method Validation and Quality Control of Acebutolol Drug Substance and Drug Products

Before an analytical method can be used for routine quality control, it must be rigorously validated to prove its suitability for the intended purpose. indiamart.com Method validation is a requirement of Good Manufacturing Practices (GMP) and ICH guidelines. ijbpas.comnih.gov rac N-Desbutyroyl-d5 Acebutolol plays a direct role in the validation of methods designed to quantify acebutolol impurities. synzeal.combiosynth.com

Validation involves assessing several key parameters:

Specificity/Selectivity : The method must be able to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and excipients. Using rac N-Desbutyroyl-d5 Acebutolol helps demonstrate that the method can distinguish the target impurity from other substances. nih.gov

Linearity : The method should produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is prepared by analyzing samples with known concentrations of the impurity, each spiked with a constant amount of the deuterated internal standard. researchgate.netnih.gov

Accuracy : This measures the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of the impurity is added to a sample matrix and the recovery is calculated. The internal standard ensures that the measurement is accurate even if some of the analyte is lost during sample processing. nih.gov

Precision : This demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. The use of an internal standard like rac N-Desbutyroyl-d5 Acebutolol typically improves method precision by correcting for random variations. nih.govwaters.com

Limit of Quantitation (LOQ) : This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The enhanced signal-to-noise ratio provided by using a SIL-IS can help achieve lower LOQs. waters.com

Once validated, the method is employed in routine quality control to test batches of acebutolol API and finished drug products, ensuring that the level of N-Desbutyroyl Acebutolol does not exceed the specified acceptance criteria. synzeal.com

Table 3: Typical Validation Parameters for an HPLC Method for Acebutolol

| Validation Parameter | Typical Acceptance Criteria (ICH) | Role of Internal Standard | Source(s) |

| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | Ensures a consistent response ratio across the concentration range. | ijbpas.comnih.gov |

| Accuracy (% Recovery) | Typically 98.0% - 102.0% | Corrects for procedural losses, providing a more accurate measurement of the true concentration. | ijbpas.comnih.gov |

| Precision (RSD%) | Intra-day: ≤ 2%; Inter-day: ≤ 3% | Minimizes the impact of random analytical variations on the final result. | nih.govwaters.com |

| Specificity | No interference at the retention time of the analyte. | The mass difference ensures the internal standard signal is distinct from the analyte and other components. | nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | Improves sensitivity, potentially lowering the LOQ. | nih.govwaters.com |

Stability Studies of Reference Standards and Impurity Materials

The chemical stability of a reference standard is critical for its reliability. synzeal.com An unstable standard would lead to inaccurate quantification and could result in the erroneous release or rejection of a drug product batch. Therefore, CRMs like rac N-Desbutyroyl-d5 Acebutolol undergo stability testing to establish their shelf-life and appropriate storage conditions. indiamart.com

Stability studies for reference standards typically involve:

Long-Term Stability : The standard is stored at recommended conditions (e.g., 2-8°C) and its purity and concentration are tested at regular intervals over an extended period. indiamart.com

Accelerated Stability : The standard is stored at elevated temperatures and humidity to predict its long-term stability and to evaluate the impact of short-term excursions from the recommended storage conditions, which might occur during shipping.

Forced Degradation : The material is subjected to harsh conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. researchgate.net

For a deuterated standard, the stability of the isotopic label itself is also a consideration. acanthusresearch.com The deuterium (B1214612) atoms in rac N-Desbutyroyl-d5 Acebutolol are strategically placed on non-exchangeable positions to prevent H/D exchange with the environment, ensuring the isotopic integrity of the standard throughout its shelf life. acanthusresearch.comingentaconnect.com Suppliers of CRMs provide a Certificate of Analysis that details the compound's purity, characterization data, and recommended storage conditions, and they often conduct ongoing stability programs to re-verify the material's quality over time. sigmaaldrich.com

Emerging Research Directions and Future Perspectives

Integration of Stable Isotope-Labeled Metabolites in Advanced Metabolomics Workflows

The integration of stable isotope-labeled compounds, such as rac N-Desbutyroyl-d5 Acebutolol (B1665407), is fundamental to modern metabolomics, particularly in quantitative analysis using mass spectrometry (MS). tandfonline.com These labeled metabolites serve as ideal internal standards, enhancing the accuracy and precision of analytical methods. clearsynth.com

In a typical metabolomics workflow, a known quantity of the deuterated standard is added to a biological sample (e.g., plasma or urine) before processing. Because rac N-Desbutyroyl-d5 Acebutolol is chemically identical to the endogenous (non-labeled) N-Desbutyroyl Acebutolol, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability during analysis. texilajournal.comscioninstruments.com However, due to the mass difference imparted by the five deuterium (B1214612) atoms, it is easily distinguished from the non-labeled analyte by the mass spectrometer. nih.gov This allows researchers to normalize the signal of the target analyte to that of the internal standard, correcting for variations and ensuring reliable quantification. clearsynth.com

The use of stable isotope-labeled standards is a cornerstone of tracer-based approaches that measure flux through metabolic pathways. monash.edu By introducing a labeled precursor, scientists can track its conversion into various metabolites, providing a dynamic view of cellular metabolism. mdpi.comacs.org

Table 1: Comparison of Analyte and Deuterated Internal Standard in Mass Spectrometry

| Feature | rac N-Desbutyroyl Acebutolol (Analyte) | rac N-Desbutyroyl-d5 Acebutolol (Internal Standard) |

| Chemical Formula | C₁₄H₂₂N₂O₃ | C₁₄H₁₇D₅N₂O₃ |

| Monoisotopic Mass | 266.1630 u | 271.1944 u |

| Mass Difference | N/A | +5.0314 u |

| Chromatographic Behavior | Identical to the internal standard. | Co-elutes with the analyte. texilajournal.com |

| Mass Spectrometric Detection | Detected at its specific mass-to-charge ratio (m/z). | Detected at a distinct, higher m/z, allowing differentiation. |

| Function in Assay | Target compound for quantification. | Reference compound for normalization and correction of errors. clearsynth.com |

Computational Approaches and In Silico Modeling for Predicting Metabolism and Analytical Behavior of Deuterated Analogs

Computational, or in silico, methods are becoming increasingly vital in predicting the metabolic fate of drug candidates and their deuterated analogs. pensoft.net These tools can forecast how a parent drug like acebutolol is metabolized, identifying likely sites of enzymatic action and the structures of resulting metabolites. eurekaselect.com

For deuterated compounds, these models can help predict how isotopic substitution will affect metabolic pathways. nih.gov For instance, if the deuteration site on rac N-Desbutyroyl-d5 Acebutolol is a known "soft spot" for further metabolism, computational models might predict a slower rate of subsequent biotransformation compared to its non-deuterated counterpart. This predictive power helps in designing more stable compounds or anticipating potential shifts in metabolic pathways, a phenomenon known as "metabolic switching," where the blockage of one pathway enhances metabolism through another. nih.govmusechem.com

Furthermore, in silico tools can assist in predicting the analytical behavior of deuterated compounds. While predicting exact chromatographic retention times is complex, models can help understand how deuteration might subtly influence physicochemical properties. More advanced simulations, such as molecular dynamics, can model the interaction between a deuterated metabolite and metabolic enzymes like Cytochrome P450 (CYP), providing insights into binding affinities and potential sites of metabolism. nih.govoup.com

Potential for Application in Mechanistic Enzymology and Isotope Effect Studies

The use of deuterated compounds like rac N-Desbutyroyl-d5 Acebutolol is pivotal in mechanistic enzymology, primarily through the study of the Deuterium Kinetic Isotope Effect (KIE). scispace.com The KIE arises because a carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. researchgate.net Consequently, breaking a C-D bond requires more energy, and if this bond cleavage is the rate-limiting step of an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate. researchgate.net

By comparing the rate of a metabolic reaction for N-Desbutyroyl Acebutolol versus its d5-labeled analog, researchers can determine if a C-H bond cleavage at one of the labeled positions is a rate-determining step in its further metabolism. nih.gov A significant KIE (a ratio of reaction rates kH/kD > 1) provides strong evidence for the specific enzymatic mechanism at play. researchgate.netnih.gov This information is invaluable for understanding the biotransformation pathways mediated by enzymes such as CYPs. nih.gov These studies can elucidate active site properties and the nature of the enzymatic intermediates involved in drug metabolism. researchgate.net

Challenges and Innovations in the Synthesis and Characterization of Complex Deuterated Impurities and Metabolites

Despite their utility, the synthesis and characterization of deuterated compounds present significant challenges. musechem.com Achieving high isotopic purity and positional specificity is often difficult and costly. researchgate.netmdpi.com Unselective deuteration reactions can lead to a complex mixture of isotopologues (molecules with different numbers of deuterium atoms) and isotopomers (molecules with deuterium at different positions), which are nearly impossible to separate using standard chromatographic techniques. researchgate.net

Table 2: Key Challenges and Innovations in Deuterated Compound Synthesis & Characterization

| Challenge | Innovation |

| Low Selectivity: Difficulty in introducing deuterium at specific molecular positions. researchgate.net | Development of new catalytic methods, such as transition-metal-catalyzed hydrogen isotope exchange, for highly regio- and stereoselective deuteration. acs.org |

| Isotopic Impurity: Presence of under- or over-deuterated species (isotopologues) in the final product. nih.gov | Use of highly enriched deuterium sources and optimized reaction conditions to maximize isotopic incorporation. acs.org |

| Characterization Complexity: Standard analytical methods (e.g., basic NMR, LC-MS) may be insufficient to fully characterize isotopic distribution and purity. researchgate.net | Application of advanced analytical techniques like high-resolution mass spectrometry (HRMS) and molecular rotational resonance (MRR) spectroscopy for precise isotopic analysis. acs.orgnih.gov |

| Potential for D/H Exchange: Deuterium atoms at certain positions can exchange back to hydrogen in solution, compromising the standard's integrity. | Strategic placement of deuterium on stable, non-exchangeable positions within the molecule during synthesis. |

Innovations in synthetic chemistry are focused on developing more selective and efficient deuteration methods. azregents.edu In parallel, advancements in analytical instrumentation are crucial for quality control. High-resolution mass spectrometry (HRMS) can accurately determine the isotopic distribution of a labeled compound, while other specialized techniques can confirm the precise location of the deuterium atoms. nih.govnih.gov Addressing these synthetic and analytical hurdles is essential to ensure the quality and reliability of complex deuterated standards like rac N-Desbutyroyl-d5 Acebutolol for research and regulated bioanalysis. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for rac N-Desbutyroyl-d5 Acebutolol, and how are intermediates characterized?

- Answer : Synthesis typically involves deuterium incorporation via catalytic hydrogenation or isotope exchange, followed by de-esterification to remove the butyroyl group. Characterization employs nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, with deuterium-specific shifts analyzed in H-NMR. Mass spectrometry (MS) confirms isotopic purity (≥98 atom% D) and molecular weight. Intermediate purity is assessed via reversed-phase HPLC with UV detection .

Q. Which analytical techniques are optimal for quantifying rac N-Desbutyroyl-d5 Acebutolol in biological matrices like plasma?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to deuterium’s isotopic signature, which minimizes matrix interference. Method validation includes calibration curves (1–500 ng/mL), precision (CV <15%), and recovery studies (≥80%). Deuterated internal standards (e.g., d5-Acebutolol) correct for ionization variability. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction .

Q. How does the racemic nature of rac N-Desbutyroyl-d5 Acebutolol influence its pharmacokinetic profiling?

- Answer : Enantiomeric separation via chiral HPLC (e.g., amylose-based columns) resolves R- and S-forms, enabling individual pharmacokinetic analysis. Pharmacokinetic parameters (AUC, ) are calculated using non-compartmental models. Stereoselective metabolism is assessed by incubating each enantiomer with liver microsomes and quantifying metabolites via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability data for rac N-Desbutyroyl-d5 Acebutolol?

- Answer : Discrepancies often arise from variations in incubation conditions (e.g., microsome source, pH). A factorial design approach tests factors like temperature (37°C vs. 25°C), NADPH concentration, and incubation time. Data normalization to control samples and mixed-effects models account for batch variability. Meta-analysis of published studies identifies outliers and harmonizes protocols .

Q. What experimental designs optimize the study of rac N-Desbutyroyl-d5 Acebutolol’s metabolic pathways in vivo?

- Answer : Radiolabeled (e.g., C) or stable isotope tracing (d5) combined with high-resolution MS identifies metabolites. Bile-duct cannulated rodent models collect biliary and urinary metabolites. Time-course studies (0–24 hr) map metabolite kinetics. Multivariate analysis (PCA) clusters metabolites by metabolic phase (Phase I/II) .

Q. How should stability studies validate rac N-Desbutyroyl-d5 Acebutolol under diverse storage and processing conditions?

- Answer : Stress testing under ICH guidelines includes thermal (40°C–60°C), photolytic (UV-A/B), and hydrolytic (acid/alkaline) conditions. Degradation products are quantified via LC-MS, and Arrhenius kinetics model shelf-life predictions. Long-term stability (25°C/60% RH) is monitored for 24 months, with data analyzed using linear regression for trend detection .

Q. What strategies integrate multi-omics data to elucidate rac N-Desbutyroyl-d5 Acebutolol’s pharmacological effects?

- Answer : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify target proteins/pathways. Metabolomics (NMR or HR-MS) maps endogenous metabolite shifts. Bioinformatics tools (KEGG, STRING) link omics layers, while Bayesian networks infer causal relationships. Dose-response models correlate omics changes with pharmacokinetic parameters .

Q. How can enantiomer-specific differences in rac N-Desbutyroyl-d5 Acebutolol’s receptor binding be experimentally validated?

- Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinity () for β-adrenergic receptors. Competitive binding assays with H-labeled ligands quantify displacement. Molecular docking simulations (AutoDock) predict binding poses, validated by mutagenesis studies on receptor variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.